Cas no 848335-57-9 (N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide)

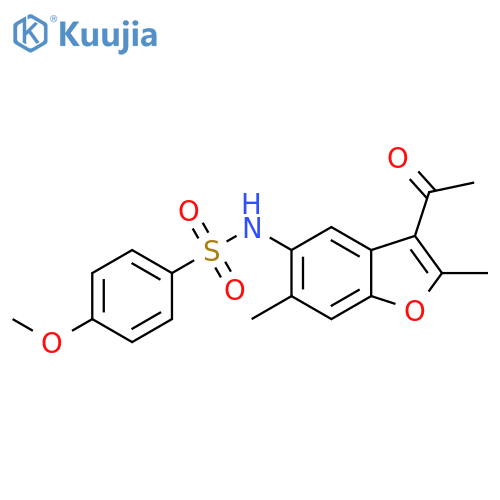

848335-57-9 structure

商品名:N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide

CAS番号:848335-57-9

MF:C19H19NO5S

メガワット:373.422864198685

MDL:MFCD07330365

CID:5233895

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide

- Benzenesulfonamide, N-(3-acetyl-2,6-dimethyl-5-benzofuranyl)-4-methoxy-

- N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzene sulphonamide

-

- MDL: MFCD07330365

- インチ: 1S/C19H19NO5S/c1-11-9-18-16(19(12(2)21)13(3)25-18)10-17(11)20-26(22,23)15-7-5-14(24-4)6-8-15/h5-10,20H,1-4H3

- InChIKey: BQLNNDVHRJKGPP-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2=C(C)C=C3OC(C)=C(C(C)=O)C3=C2)(=O)=O)=CC=C(OC)C=C1

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1192415-0.1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.1g |

$1320 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1192415-1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 1g |

$2090 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1192415-0.25g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.25g |

$1650 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537244-1g |

N-(3-acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 98% | 1g |

¥19380.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1192415-0.25g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.25g |

$1650 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1192415-0.1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.1g |

$1320 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1192415-1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 1g |

$2090 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1192415-1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 1g |

$2090 | 2024-07-19 | |

| eNovation Chemicals LLC | Y1192415-0.1g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.1g |

$1320 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1192415-0.25g |

N-(3-Acetyl-2,6-dimethylbenzofuran-5-yl)-4-methoxybenzenesulfonamide |

848335-57-9 | 95% | 0.25g |

$1650 | 2025-02-24 |

N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

848335-57-9 (N-(3-acetyl-2,6-dimethyl-1-benzofuran-5-yl)-4-methoxybenzenesulfonamide) 関連製品

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量